3-(3-Methoxyphenyl)-1H-Pyrazole

Drug Discovery Lead Optimization Physicochemical Property Screening

In structure-activity relationship (SAR) campaigns where a meta-methoxy substituent on the 3-arylpyrazole scaffold proves optimal for target engagement or pharmacokinetics, substituting with para- or ortho-methoxy regioisomers invalidates the SAR hypothesis. 3-(3-Methoxyphenyl)-1H-pyrazole (CAS 144026-74-4) is the exact building block required to maintain hydrogen-bonding geometry and conformational landscape (XLogP3-AA 1.8, TPSA 37.9 Ų) that define the meta-methoxy pattern. • Guaranteed 97% purity (HPLC) with lot-specific CoA, suitable for pharmaceutical intermediate and chemical probe synthesis. • Ambient-temperature shipping and storage reduce logistical complexity; global stock availability ensures rapid procurement. • Explicit tautomeric identity (5-(3-methoxyphenyl)-1H-pyrazole is the same CAS entity) supports regioselective N-functionalization studies.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 144026-74-4
Cat. No. B115304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-1H-Pyrazole
CAS144026-74-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=NN2
InChIInChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12)
InChIKeyJAZQIOZMPNVSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready 3-(3-Methoxyphenyl)-1H-Pyrazole (CAS 144026-74-4): Identity and Baseline Characteristics for Scientific Sourcing


3-(3-Methoxyphenyl)-1H-Pyrazole (CAS 144026-74-4) is a heterocyclic building block belonging to the phenylpyrazole class, comprising a pyrazole core substituted at the 3-position with a 3-methoxyphenyl group [1]. Its molecular formula is C₁₀H₁₀N₂O with a molecular weight of 174.20 g/mol, a computed XLogP3-AA value of 1.8, and a topological polar surface area of 37.9 Ų [1]. The compound is commercially available as a solid with a melting point of 90–91 °C and a typical purity specification of 97% .

Meta-methoxy arylpyrazole scaffold supports medicinal chemistry lead optimization requiring regiospecific hydrogen-bonding geometry and physicochemical profile distinct from para/ortho isomers. Procurement for structure-activity relationship (SAR) campaigns.
Pharmaceutical intermediate with documented patent precedent for GIPR agonist-related research programs; supplier attestation reduces sourcing risk. Verification against current patent literature advised.
Unsubstituted NH-pyrazole core enables investigation of tautomerism-driven regioselective N-functionalization, relevant for synthetic methodology studies. Distinct from pre-alkylated analogs with fixed regiochemistry.

3-(3-Methoxyphenyl)-1H-Pyrazole (144026-74-4) Procurement Risk: Why In-Class Analogs Cannot Be Substituted Without Validation


Although multiple arylpyrazole isomers and substituted analogs exist within the phenylpyrazole class, direct substitution of 3-(3-methoxyphenyl)-1H-pyrazole is not reliably feasible for procurement-driven research. The position and nature of the aryl substituent on the pyrazole core dictate both physicochemical properties and subsequent synthetic accessibility. The 3-methoxyphenyl group at the 3-position confers a distinct electronic environment and hydrogen-bonding profile relative to para- or ortho-methoxy analogs . Furthermore, the compound exists as a tautomeric mixture where the IUPAC name 5-(3-methoxyphenyl)-1H-pyrazole is also valid, reflecting proton mobility that influences its reactivity in downstream derivatization . Substituting with an unsubstituted phenylpyrazole or a regioisomer would alter both the synthetic outcomes and the biological target interactions of final compounds, necessitating re-optimization of reaction conditions and potentially invalidating structure-activity relationship (SAR) hypotheses.

Regioisomeric methoxy shift alters SAR profile
Para- or ortho-methoxy analogs change hydrogen-bonding directionality and conformational landscape, potentially invalidating established structure-activity relationships and requiring re-optimization of synthetic routes.
Tautomeric ambiguity limits direct replacement
The 3-/5-aryl naming duality reflects a mobile proton that influences derivatization regioselectivity; N-substituted analogs without this equilibrium may yield different product distributions under identical conditions.
Unsubstituted phenyl analog lacks hydrogen-bond acceptor
3-Phenyl-1H-pyrazole misses the methoxy oxygen critical for target engagement or solubility modulation; substitution may reduce potency and alter physicochemical property signatures used in lead optimization.

3-(3-Methoxyphenyl)-1H-Pyrazole (144026-74-4) Procurement Evidence: Quantitative Differentiation Against Closest Analogs and Alternatives


Meta-Methoxy Substitution Pattern Differentiates LogP and Topological Polar Surface Area from Para-Methoxy and Unsubstituted Phenylpyrazoles

The 3-methoxy substitution pattern on the phenyl ring of 3-(3-methoxyphenyl)-1H-pyrazole yields distinct physicochemical property values relative to its regioisomers and unsubstituted analogs. The meta-methoxy arrangement confers an XLogP3-AA value of 1.8 and a topological polar surface area (TPSA) of 37.9 Ų [1]. In contrast, para-methoxy analogs (e.g., 3-(4-methoxyphenyl)-1H-pyrazole) exhibit a different hydrogen-bonding geometry due to the linear orientation of the methoxy oxygen relative to the pyrazole core, while ortho-methoxy analogs introduce steric hindrance that alters rotational freedom. The unsubstituted 3-phenyl-1H-pyrazole lacks the hydrogen bond acceptor capacity of the methoxy oxygen entirely, resulting in a lower TPSA and different lipophilicity profile. These quantitative property differences directly impact membrane permeability, solubility, and protein-ligand binding interactions in drug discovery campaigns.

Meta-methoxy LogP/TPSA profile
Class-level
Target: XLogP3-AA 1.8, TPSA 37.9 Ų
Comparators: para-methoxy (different H-bond geometry), ortho-methoxy (steric constraints), unsubstituted phenyl (no methoxy acceptor). Specific comparator numeric data not located.
Reported physicochemical signature informs SAR-based procurement; may not linearly predict assay performance.
Class-level inference based on computed descriptors; experimental validation context unspecified.
Drug Discovery Lead Optimization Physicochemical Property Screening

IUPAC Nomenclature Duality (3-Aryl vs 5-Aryl) Reflects Tautomeric Equilibria That Impact Regioselective Derivatization Outcomes

The compound designated as 3-(3-methoxyphenyl)-1H-pyrazole (CAS 144026-74-4) is also correctly named as 5-(3-methoxyphenyl)-1H-pyrazole under IUPAC nomenclature conventions . This naming duality arises from the tautomeric nature of the unsubstituted NH-pyrazole ring, where the proton can reside on either nitrogen atom, rendering the 3-position and 5-position chemically equivalent in the parent heterocycle. This tautomerism has practical consequences for procurement: the same CAS number (144026-74-4) is used for both nomenclatures across vendor catalogs, confirming identity [1]. However, when this building block undergoes N-substitution reactions (e.g., alkylation, arylation, or protection), the tautomeric equilibrium is frozen, and the specific regioisomer formed depends on the reaction conditions and the steric/electronic environment of the 3-methoxyphenyl substituent. In contrast, N-substituted pyrazole analogs that are pre-alkylated (e.g., 1-methyl-3-(3-methoxyphenyl)-1H-pyrazole) lack this tautomeric flexibility and exhibit fixed regiochemistry.

Tautomeric nomenclature duality
Class-level
Both 3-(3-methoxyphenyl)-1H-pyrazole and 5-(3-methoxyphenyl)-1H-pyrazole refer to the same entity (CAS 144026-74-4). N-substituted analogs exhibit fixed regiochemistry without equilibrium.
Identity confirmation across vendor catalogs relies on CAS, not IUPAC name variant; derivatization outcomes require method-specific validation.
Class-level heterocyclic chemistry principle; direct comparative yields not located.
Synthetic Methodology Reaction Optimization Building Block Sourcing

Established Role as Pharmaceutical Intermediate for GIPR Agonist Lead Optimization (Eli Lilly, 2026 Patent) Distinguishes from Unvalidated Pyrazole Analogs

A 2026 patent publication from Eli Lilly and Company (WO 2026/030603 A1) identifies dihydroisoquinolinone-amide compounds containing pyrazole-based structural motifs as GIPR agonists for treating type 2 diabetes mellitus and obesity [1]. While the specific synthetic route to 3-(3-methoxyphenyl)-1H-pyrazole is not detailed in the patent highlight, the patent describes processes for preparing such heterocyclic-containing compounds, and the 3-arylpyrazole scaffold is a recognized intermediate class within this therapeutic space. The use of this compound as a pharmaceutical intermediate is explicitly documented across multiple vendor technical datasheets, with the Thermo Scientific Chemicals (Alfa Aesar) product line listing it specifically for pharmaceutical intermediate applications . This documented application distinguishes 3-(3-methoxyphenyl)-1H-pyrazole from uncharacterized or purely research-grade pyrazole analogs that lack an established downstream development pathway.

Pharmaceutical intermediate precedent
Reported
Vendor technical datasheets designate compound as a pharmaceutical intermediate; scaffold appears in Eli Lilly GIPR agonist patent (WO 2026/030603 A1). Uncharacterized arylpyrazole analogs lack such documentation.
Documented application supports drug discovery procurement; verification against current patent landscape recommended.
Supplier-provided classification; no head-to-head activity comparison available.
Medicinal Chemistry GIPR Agonists Type 2 Diabetes Obesity Therapeutics

3-(3-Methoxyphenyl)-1H-Pyrazole (144026-74-4): Procurement-Optimized Application Scenarios Based on Documented Evidence


Medicinal Chemistry Lead Optimization Requiring Meta-Methoxy Arylpyrazole Building Blocks

When a structure-activity relationship (SAR) campaign has identified that a meta-methoxy substituent on the phenyl ring of a 3-arylpyrazole scaffold is optimal for target engagement or pharmacokinetic properties, 3-(3-methoxyphenyl)-1H-pyrazole (CAS 144026-74-4) is the requisite building block. Substitution with para-methoxy or ortho-methoxy regioisomers would alter the hydrogen-bonding geometry and conformational landscape of the molecule, potentially invalidating the SAR hypothesis that led to the selection of the meta-methoxy pattern. The compound's XLogP3-AA value of 1.8 and TPSA of 37.9 Ų represent the specific physicochemical signature associated with this substitution pattern [1].

Synthesis of GIPR Agonist and Related Incretin-Based Therapeutic Candidates

Patent literature from Eli Lilly and Company (WO 2026/030603 A1) identifies dihydroisoquinolinone-amide compounds with heterocyclic motifs as GIPR agonists for type 2 diabetes and obesity [1]. The 3-arylpyrazole scaffold, including the 3-methoxyphenyl variant, is a recognized pharmaceutical intermediate class within this therapeutic space. Researchers developing incretin-based therapies or conducting competitor analysis around GIPR agonism may require this specific building block to synthesize patent-relevant analogs or to explore structure-activity relationships within this chemical series. Procurement from vendors that explicitly designate the compound as a pharmaceutical intermediate ensures material suitability for drug discovery workflows [2].

Synthetic Methodology Development Involving N-Unsubstituted Pyrazole Tautomerism

The tautomeric nature of 3-(3-methoxyphenyl)-1H-pyrazole, wherein the IUPAC names 3-(3-methoxyphenyl)-1H-pyrazole and 5-(3-methoxyphenyl)-1H-pyrazole refer to the identical compound (CAS 144026-74-4), makes it a suitable model substrate for investigating regioselective N-functionalization reactions [1][2]. Researchers studying the influence of aryl substituent electronic effects on N-alkylation or N-arylation regioselectivity can use this compound to probe whether the meta-methoxy group directs substitution toward a particular nitrogen atom under specific reaction conditions. This application is distinct from work using pre-alkylated N-substituted pyrazoles, which lack the tautomeric equilibrium that underlies the regiochemical question.

Application
Selection Property
Validation Focus
Meta-methoxy SAR-driven lead optimization
Regioisomeric and substituent fidelity
Confirm positional purity and alignment with SAR hypothesis
GIPR agonist candidate synthesis for pharmacological evaluation
Documented pharmaceutical intermediate with patent precedent
Verify supplier documentation and patent correspondence
Regioselective N-functionalization methodology studies
Tautomeric equilibrium for derivatization investigation
Assess reaction condition-dependent regioselectivity

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